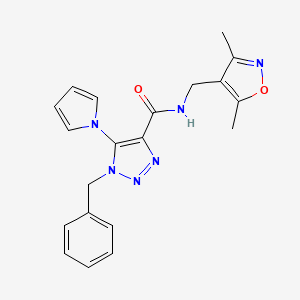

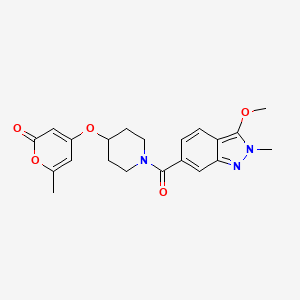

![molecular formula C21H23N3O3S B2525710 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953221-62-0](/img/structure/B2525710.png)

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate, due to its structural similarities with benzothiazole derivatives, may have potential applications in antimicrobial activities. A study on the synthesis and antimicrobial activity of new pyridine derivatives, including benzothiazole derivatives, demonstrated variable and modest activity against bacteria and fungi. The research involved the preparation of amide derivatives using acid chlorides and piperazine derivatives, highlighting the structural relevance to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate (Patel, Agravat, & Shaikh, 2011).

Catalytic Applications

Compounds containing benzothiazole units, similar to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate, have been studied for their catalytic applications. One study investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This suggests potential catalytic applications for benzothiazole derivatives in various chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).

Biological Activity Studies

The benzothiazole moiety, as part of the structure of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate, is also notable for its presence in compounds with various biological activities. For instance, certain benzothiazole derivatives have been evaluated for their anticonvulsant, antihistaminic, and anticancer properties, indicating the broad potential for biological applications of such compounds (Ugale et al., 2012).

Mechanism of Action

Target of Action

Benzothiazoles and piperazines are known to interact with a variety of biological targets. For example, benzothiazoles have been studied for their anti-tubercular activity . Piperazines are often used in the development of drugs and may interact with various receptors in the body.

Mode of Action

The mode of action of benzothiazoles and piperazines can vary greatly depending on the specific compound and its targets. For instance, some benzothiazoles may inhibit the growth of Mycobacterium tuberculosis by interacting with specific enzymes .

properties

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-3-23-10-12-24(13-11-23)21-22-18-9-8-17(14-19(18)28-21)27-20(25)15-4-6-16(26-2)7-5-15/h4-9,14H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDISOUCEWDTSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)

![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)